2,5-二甲氧基肉桂酸

描述

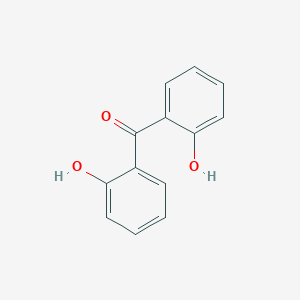

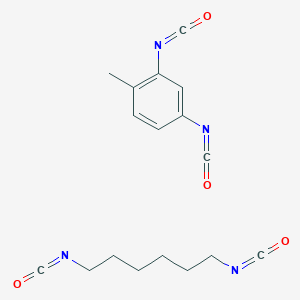

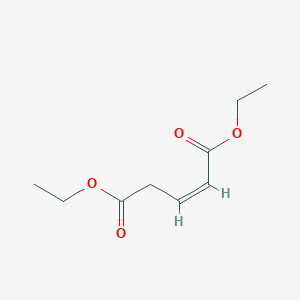

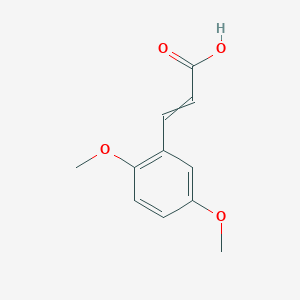

2,5-Dimethoxycinnamic acid is a derivative of cinnamic acid, a compound that is widely studied for its various applications in chemistry and biology. It is characterized by the presence of two methoxy groups on the aromatic ring, which can influence its chemical behavior and interactions. This compound has been mentioned in the context of its complex with 3,5-dinitrocinnamic acid, which exhibits photoreactivity in the solid state, leading to the formation of an unsymmetrical cyclobutane dimer .

Synthesis Analysis

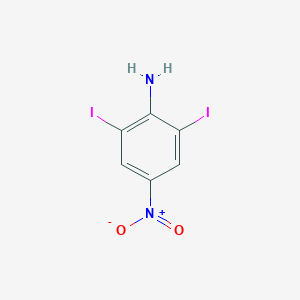

The synthesis of complexes involving 2,5-dimethoxycinnamic acid has been explored, particularly in the formation of ternary complexes with copper(II) and phenanthrolines. These complexes have been synthesized and characterized using various techniques, including magnetic measurements, EPR, and reflectance electronic spectroscopy . The synthesis process involves creating discrete units that include the 2,5-dimethoxycinnamic acid ligand in a coordination complex with copper and phenanthroline derivatives.

Molecular Structure Analysis

The molecular structure of the copper(II) complex with 2,5-dimethoxycinnamic acid has been elucidated through X-ray diffraction. The structure reveals a very asymmetric CuN2O2O2 chromophore with the two nitrogen atoms from the phenanthroline nearly symmetrically chelated and the carboxylic oxygens of a bidentate 2,5-dimethoxycinnamic acid molecule coordinating to the copper ion. The copper ion deviates from the plane of the phenanthroline ligand, and the carboxylic acid groups lie on planes roughly orthogonal to each other .

Chemical Reactions Analysis

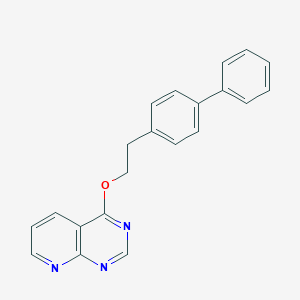

The chemical reactivity of 2,5-dimethoxycinnamic acid has been demonstrated in its ability to form a photoreactive complex with 3,5-dinitrocinnamic acid. Upon exposure to light, this complex undergoes a reaction to yield an unsymmetrical cyclobutane dimer, showcasing the potential of 2,5-dimethoxycinnamic acid in topochemical reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,5-dimethoxycinnamic acid are not detailed in the provided papers, its structural characteristics suggest that it would exhibit properties typical of aromatic acids with electron-donating methoxy groups. These groups can influence the acid's solubility, melting point, and reactivity. The presence of 2,5-dimethoxycinnamic acid in human plasma after coffee intake, as identified by liquid chromatography-mass spectrometry, indicates its bioavailability and potential biological relevance .

科学研究应用

Antioxidant and Hypolipidemic Activities

- Scientific Field: Pharmacology

- Summary of Application: Cinnamic acid derivatives, including 2,5-Dimethoxycinnamic acid, have been found to have antioxidant and hypolipidemic activities. These properties make them potentially useful in treating conditions related to oxidative stress and hyperlipidemia, such as cardiovascular and neurological diseases .

- Methods of Application: The cinnamic acid derivatives were esterified or amidated with various moieties, and their antioxidant and radical scavenging abilities were evaluated. This was done by assessing their inhibition of rat hepatic microsomal membrane lipid peroxidation and their interaction with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). Their hypolipidemic activity was tested in vivo .

- Results or Outcomes: The majority of the compounds demonstrated considerable radical scavenging and antioxidant action, with a parallel decrease in Triton-induced hyperlipidemia in rats .

Quorum Sensing Inhibitor

- Scientific Field: Microbiology

- Summary of Application: 2,3-Dimethoxycinnamic Acid, a close relative of 2,5-Dimethoxycinnamic acid, has been found to inhibit bacterial quorum sensing .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The study marks the first observation of the inhibitory effect of 2,3-DCA at subinhibitory concentrations on the bacterial QS system .

属性

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxycinnamic acid | |

CAS RN |

10538-51-9, 38489-74-6 | |

| Record name | 2',5'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。